molecular formula C17H24N2O3 B2901708 N-(2-PHENYLETHYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE CAS No. 1421480-51-4

N-(2-PHENYLETHYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE

Cat. No.: B2901708
CAS No.: 1421480-51-4
M. Wt: 304.39
InChI Key: XUNUMPLHLIFUNN-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(2-Phenylethyl)-1,9-dioxa-4-azaspiro[5

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with applications in drug discovery.

    Medicine: Preliminary studies suggest it may have therapeutic properties for treating certain diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to the modulation of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(18-9-6-15-4-2-1-3-5-15)19-10-13-22-17(14-19)7-11-21-12-8-17/h1-5H,6-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNUMPLHLIFUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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